molecular formula C6H5F5O2 B1580904 2,2,3,3,3-Pentafluoropropyl acrylate CAS No. 356-86-5

2,2,3,3,3-Pentafluoropropyl acrylate

Cat. No. B1580904
CAS RN: 356-86-5
M. Wt: 204.09 g/mol
InChI Key: JDVGNKIUXZQTFD-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoropropyl acrylate is a low refractive index polymer used for cladding layer in optical waveguides . It is transparent and has low surface tension .


Molecular Structure Analysis

The linear formula of 2,2,3,3,3-Pentafluoropropyl acrylate is H2C=CHCO2CH2CF2CF3 . Its molecular weight is 204.09 .


Physical And Chemical Properties Analysis

2,2,3,3,3-Pentafluoropropyl acrylate has a melting point of 49-50°C, a boiling point of 50 °C/100 mmHg, and a density of 1.32 g/mL at 25 °C .

Scientific Research Applications

1. Copolymerization

2,2,3,3,3-Pentafluoropropyl acrylate (PFPA) has been used in controlled copolymerization with n-butyl acrylate by reversible addition fragmentation chain transfer (RAFT) polymerization. This process achieves high co-monomer conversion and excellent control of molecular weight, creating well-controlled semifluorinated copolymers (Chen & Binder, 2015).

2. Synthesis of Multifunctional Materials

PFPA is instrumental in synthesizing pentafluorophenyl acrylate and methacrylate polymers. These are active esters that can be utilized to create multifunctional polymers, showing promise in reacting with primary and secondary amines as well as alcohols (Eberhardt, Mruk, Zentel & Théato, 2005).

3. Creating Stimuli-Responsive Surfaces

The use of PFPA in the synthesis of diblock copolymer brushes on porous silica substrates has been reported. These brushes can be manipulated using selective solvents or thermal treatments to create or lose ultrahydrophobic layers, demonstrating the potential for surface rearrangement applications (Granville & Brittain, 2004).

4. Reactive Microcapillary Printing

PFPA has been attached covalently to silicon oxide, enabling reactive microcapillary printing (R-μCaP) and self-sorting postpolymerization modification. This application creates patterns of spatially resolved chemical functionality (Arnold, McNitt, Popik & Locklin, 2014).

5. Gas Separation Membranes

PFPA has been used to develop fluorinated additives for high-performance CO2 separation in thin-film composite membranes. This is significant for carbon capture applications, demonstrating enhanced CO2 permeances (Scofield, Gurr, Kim, Fu, Kentish & Qiao, 2016).

6. Thermal Treatment and Surface Composition

Research involving thermal annealing of polymer brushes with fluoropolymer blocks, including PFPA, shows changes in surface composition. This application is crucial for developing materials with tailored surface properties (Granville, Boyes, Akgun, Foster & Brittain, 2005).

7. Pickering Miniemulsion Polymerization

PFPA has been copolymerized with other monomers in a Pickering miniemulsion polymerization process. This method is instrumental in creating fluorinated polymers for hydrophobic surface coatings, showcasing a novel approach to specialty polymer emulsions (Chakrabarty, Zhang, Cavicchi, Weiss & Singha, 2015).

Safety And Hazards

2,2,3,3,3-Pentafluoropropyl acrylate is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5O2/c1-2-4(12)13-3-5(7,8)6(9,10)11/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVGNKIUXZQTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29036-65-5
Record name 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29036-65-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9059884
Record name 1H,1H-Perfluoropropyl acrylate
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Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoropropyl acrylate

CAS RN

356-86-5
Record name 2,2,3,3,3-Pentafluoropropyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester
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Record name 2-Propenoic acid, 2,2,3,3,3-pentafluoropropyl ester
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Record name 1H,1H-Perfluoropropyl acrylate
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Record name 2,2,3,3,3-pentafluoropropyl acrylate
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Record name 2,2,3,3,3-Pentafluoropropyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
S Chen, WH Binder - Polymer Chemistry, 2015 - pubs.rsc.org
By reversible addition fragmentation chain transfer (RAFT) copolymerization of n-butyl acrylate (nBuA) with semifluorinated acrylates, such as 2,2,2-trifluoroethyl acrylate (TFEA), 2,2,3,3,…
Number of citations: 17 pubs.rsc.org
B Xu, X Sun, C Wu, J Hu, X Huang - Polymer Chemistry, 2017 - pubs.rsc.org
A fluorine-containing anti-fouling surface was developed at a molecular-length scale by using a compositional heterogeneous polymer brush, which involves hydrophilic poly(ethylene …
Number of citations: 23 pubs.rsc.org
A Chakrabarty, L Zhang, KA Cavicchi, RA Weiss… - Langmuir, 2015 - ACS Publications
Fluorinated polymers in emulsion find enormous applications in hydrophobic surface coating. Currently, lots of efforts are being made to develop specialty polymer emulsions which are …
Number of citations: 38 pubs.acs.org
D Shen, B Xu, X Huang, Q Zhuang, S Lin - Polymer Chemistry, 2018 - pubs.rsc.org
A novel approach for preparing self-cleaning anti-fouling surfaces with compositional heterogeneous polymer brushes at a molecular-length scale was developed. This approach …
Number of citations: 21 pubs.rsc.org
S Chen, BD Lechner, A Meister, WH Binder - Nano Letters, 2016 - ACS Publications
We report a simple strategy to form three-phase segregated hierarchical micelles via a counterbalanced phase segregation/self-assembly process. Our methodology relies on a …
Number of citations: 19 pubs.acs.org
S Chen, D Döhler, WH Binder - Polymer, 2016 - Elsevier
We investigate the rheological properties of a series of complex supramolecular dendritic polymer networks in the melt state, which are generated by the association between tri-…
Number of citations: 32 www.sciencedirect.com
H Nanto, Y Takei, T Imamura, D Ishigure - Gas, 2006 - researchgate.net
Quartz crystal microbalance (QCM) odor sensor coated with films of with acrylic-acid-film with different functional groups, methcrylic-acid-films with different functional group and styrene-…
Number of citations: 4 www.researchgate.net
H Nanto, Y Hamaguchi, S Sanada… - Advanced …, 2002 - spiedigitallibrary.org
In order to develop the sensor system for environmental monitoring, chemical sensors using quartz crystal microbalance (QCM) coated with acrylate-film with different functional groups, …
Number of citations: 2 www.spiedigitallibrary.org
W Chen, AY Fadeev, MC Hsieh, D Öner… - Langmuir, 1999 - ACS Publications
The preparation of ultrahydrophobic and ultralyophobic surfaces using several techniques is described. Plasma polymerization of 2,2,3,3,4,4,4-heptafluorobutyl acrylate on poly(…
Number of citations: 547 pubs.acs.org
DOH Teare, CG Spanos, P Ridley… - Chemistry of …, 2002 - ACS Publications
Repetitive bursts of continuous wave plasma polymerization on the minute time scale are found to lead to the deposition of well-defined polymeric nanospheres. This unique mode of …
Number of citations: 195 pubs.acs.org

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